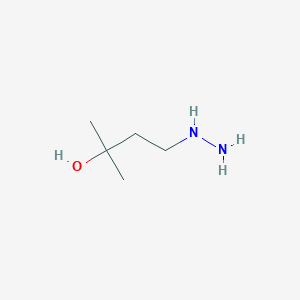

4-hydrazinyl-2-methylbutan-2-ol

Beschreibung

Contextualization within the Field of Hydrazinyl Alcohol Chemistry

Hydrazinyl alcohols, also known as hydrazino alcohols, are a class of organic compounds that contain both a hydrazine (B178648) (-NHNH2) or substituted hydrazine moiety and a hydroxyl (-OH) group. The presence of these two distinct functional groups imparts a unique chemical reactivity, allowing them to participate in a variety of chemical transformations. The hydrazine group can act as a potent nucleophile, a precursor to diazenes, or a participant in condensation reactions to form hydrazones, while the alcohol group can be involved in esterifications, etherifications, or act as a directing group in certain reactions. This dual functionality makes them valuable intermediates in organic synthesis.

Significance of Multifunctional Aliphatic Hydrazine Compounds in Organic Synthesis

Multifunctional aliphatic hydrazine compounds, such as 4-hydrazinyl-2-methylbutan-2-ol, are of considerable interest in organic synthesis due to their capacity to introduce both a nitrogen-containing moiety and an oxygen-containing functional group in a single step. Aliphatic hydrazines, in particular, serve as key precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, pyridazines, and indoles, which are prevalent scaffolds in many biologically active molecules. The additional presence of a hydroxyl group within the same molecule offers a handle for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery and material science applications. The strategic placement of these functional groups within the aliphatic chain allows for precise control over the architecture of the final product.

Overview of Academic Research Trajectories for this compound

The academic research trajectory for this compound appears to be primarily focused on its application as a synthetic intermediate in the preparation of complex heterocyclic compounds with potential therapeutic applications. A notable example is its use in the synthesis of 1-(4-(isoxazol-5-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives. google.com These compounds have been investigated as inhibitors of IL-17 and IFN-gamma, which are cytokines involved in the inflammatory cascade of autoimmune diseases. google.com

In this context, this compound is reacted with various precursor molecules to construct the pyrazole (B372694) ring system, a key structural motif in the final active compounds. google.com The tertiary alcohol group of this compound remains as a peripheral functional group in the final molecule, potentially influencing its solubility, metabolic stability, and binding interactions with its biological target. google.com The patent literature suggests that this compound is a valuable reagent for creating a specific class of immunomodulatory agents, indicating a research path centered on medicinal chemistry and drug development. google.com While detailed academic studies focusing solely on the properties and synthesis of this compound are not widely available, its utility is demonstrated through its incorporation into these larger, biologically relevant molecules.

Chemical and Physical Properties

Below are the known and predicted properties of this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 432509-15-4 | bldpharm.com |

| Molecular Formula | C5H14N2O | uni.lu |

| Molecular Weight | 118.18 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| SMILES | CC(C)(O)CCNN | uni.lu |

| InChI | InChI=1S/C5H14N2O/c1-5(2,8)3-4-7-6/h8H,4,6H2,1-3H3 | uni.lu |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3 | -0.7 | uni.lu |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 118.11061306 g/mol | uni.lu |

| Monoisotopic Mass | 118.11061306 g/mol | uni.lu |

| Topological Polar Surface Area | 58.4 Ų | |

| Heavy Atom Count | 8 | |

| Complexity | 62.9 |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 119.1179 | 126.1 |

| [M+Na]+ | 141.0998 | 132 |

| [M-H]- | 117.1033 | 124.7 |

This data is predicted by computational models. uni.lu

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinyl-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-5(2,8)3-4-7-6/h7-8H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGOTPXOYUCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432509-15-4 | |

| Record name | 4-hydrazinyl-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 4 Hydrazinyl 2 Methylbutan 2 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-hydrazinyl-2-methylbutan-2-ol, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton groups within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons.

Predicted ¹H NMR Data for this compound:

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Broad singlet | 1H | |

| -NH₂ | Broad singlet | 2H | |

| -NH- | Singlet | 1H | |

| -CH₂- (adjacent to N) | Triplet | 2H | |

| -CH₂- (adjacent to C(CH₃)₂) | Triplet | 2H | |

| -C(CH₃)₂ | Singlet | 6H |

Note: Predicted data is based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assignment

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(CH₃)₂ | ~ 70 |

| -CH₂- (adjacent to C(CH₃)₂) | ~ 45 |

| -CH₂- (adjacent to N) | ~ 55 |

| -C(CH₃)₂ | ~ 25 |

Note: Predicted data is based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the two adjacent methylene (B1212753) (-CH₂-) groups.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Molecular Weight Determination

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound and to confirm its molecular weight. The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton.

Expected LC/MS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| Expected [M+H]⁺ | m/z 119.19 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. This is a definitive method for confirming the chemical formula of this compound by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₅H₁₄N₂O |

| Calculated Exact Mass [M+H]⁺ | 119.1184 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, the spectra would be characterized by absorption bands corresponding to its hydroxyl, hydrazinyl, and alkyl moieties.

The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, broadened due to intermolecular hydrogen bonding. spectroscopyonline.comadichemistry.comvscht.cz The hydrazinyl group (-NHNH₂) would exhibit N-H stretching vibrations, typically appearing as one or two sharp to medium bands between 3300 and 3400 cm⁻¹. scispace.com The presence of both O-H and N-H groups in this region may lead to overlapping bands.

The C-H stretching vibrations of the methyl and methylene groups in the butyl chain are expected to produce multiple sharp peaks in the 2850-3000 cm⁻¹ range. vscht.cz Other key vibrations include the N-H bending (scissoring) mode of the primary amine in the hydrazine (B178648) group, typically found between 1590 and 1650 cm⁻¹. scispace.com The C-O stretching vibration for a tertiary alcohol gives a strong peak between 1100 and 1210 cm⁻¹. spectroscopyonline.comadichemistry.com The C-N stretching vibration is generally weaker and appears in the 1020-1250 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl backbone would be strong and easily identifiable. The N-N stretching mode of the hydrazine moiety, which can be observed in Raman spectra, provides further confirmation of this functional group. acs.orgresearchgate.net

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Tertiary Alcohol (-OH) | 3200-3600 | Strong, Broad | Weak |

| N-H Stretch | Hydrazinyl (-NH₂) | 3300-3400 | Medium | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Strong | Strong |

| N-H Bend | Hydrazinyl (-NH₂) | 1590-1650 | Medium | Weak |

| C-O Stretch | Tertiary Alcohol (C-O) | 1100-1210 | Strong | Medium |

| C-N Stretch | Hydrazinyl (C-N) | 1020-1250 | Medium-Weak | Medium |

| N-N Stretch | Hydrazinyl (N-N) | 1050-1150 | Variable | Strong |

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining suitable single crystals of the parent compound this compound might be challenging, crystalline derivatives (such as salts or hydrazones) could be prepared and analyzed. cambridge.org

A crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular connectivity and conformation. mdpi.com For instance, the N-N bond length in hydrazine derivatives is a key parameter, typically falling in the range of 1.27 to 1.33 Å depending on the nature of the substituents and bonding. acs.orgacs.org The analysis would also reveal the supramolecular structure, detailing intermolecular interactions like hydrogen bonds. In this molecule, the hydroxyl and hydrazinyl groups are potent hydrogen bond donors and acceptors, and their interactions would likely dominate the crystal packing, forming extensive networks that dictate the solid-state architecture. researchgate.net

Table 2: Representative Crystallographic Parameters for a Hydrazine Derivative

| Parameter | Description | Typical Value / Information Obtained |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Determined from diffraction pattern |

| Space Group | The specific symmetry group of the crystal. | Determined from systematic absences |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 12.79 Å, b = 7.77 Å, c = 14.43 Å |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., N-N ≈ 1.30 Å; C-O ≈ 1.45 Å |

| Bond Angles | The angle formed between three connected atoms. | e.g., C-N-N ≈ 115-120° |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles. | e.g., O-H···N, N-H···O interactions |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. accessengineeringlibrary.comazom.com This method is crucial for confirming the empirical formula of a newly synthesized substance and assessing its purity. For this compound, with the molecular formula C₅H₁₄N₂O, the theoretical elemental composition can be calculated from its atomic weights.

The standard method involves the combustion of a precisely weighed sample in an oxygen-rich environment. velp.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element. azom.comresearchgate.net For a pure sample, the experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%. accessengineeringlibrary.com

Table 3: Elemental Analysis Data for this compound (C₅H₁₄N₂O)

| Element | Molecular Formula | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₅H₁₄N₂O | 50.82 | 50.75 |

| Hydrogen (H) | 11.94 | 11.99 | |

| Nitrogen (N) | 23.70 | 23.65 | |

| Oxygen (O) | 13.54 | 13.61 |

Chemical Reactivity and Transformation Pathways of 4 Hydrazinyl 2 Methylbutan 2 Ol

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group is a key building block in organic synthesis, primarily due to the nucleophilicity of its nitrogen atoms. wikipedia.org This reactivity allows for the formation of numerous derivatives, including heterocyclic compounds. wikipedia.orgresearchgate.net

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to yield hydrazones. This reaction is typically straightforward and high-yielding, often catalyzed by a small amount of acid. researchgate.net The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The formation of the stable hydrazone product is a common synthetic strategy. wikipedia.orgresearchgate.net For instance, storing hydrazine in a tank with a carbon-oxygen carbonyl compound leads to the formation of a safe, solid hydrazone. wikipedia.org

| Reactant (Carbonyl Compound) | Product (Hydrazone) | Reaction Conditions |

|---|---|---|

| Acetone | (E)-2-((2-(4-hydroxy-4-methylpentan-2-yl)hydrazinyl)imino)propane | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol) |

| Benzaldehyde | (E)-1-(benzylideneamino)-4-methylpentan-2-ol | Acid catalyst, solvent |

| Cyclohexanone | (E)-1-((cyclohexylideneamino)amino)-4-methylpentan-2-ol | Acid catalyst, solvent |

The nucleophilic nitrogen atoms of the hydrazine group can readily react with electrophilic acylating and alkylating agents. wikipedia.orgd-nb.info Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of N-acylhydrazine derivatives. Similarly, alkylation with alkyl halides introduces alkyl groups onto the nitrogen atoms. The reaction can be controlled to achieve mono- or dialkylation, although selective monoalkylation can sometimes be challenging. d-nb.info The reactivity of alkyl halides in these reactions generally increases from chlorides to bromides to iodides. d-nb.info

| Reagent Type | Example Reagent | Potential Product |

|---|---|---|

| Acylating Agent | Acetyl Chloride | N'-(4-hydroxy-4-methylpentan-2-yl)acetohydrazide |

| Alkylating Agent | Methyl Iodide | 4-(N-methylhydrazinyl)-2-methylbutan-2-ol |

| Alkylating Agent | Benzyl Bromide | 4-(N-benzylhydrazinyl)-2-methylbutan-2-ol |

The hydrazine moiety can undergo oxidation. The synthesis of hydrazine itself can be achieved through the oxidation of ammonia (B1221849) with hydrogen peroxide in the presence of a ketone catalyst. wikipedia.org The oxidation of the hydrazine functional group in its derivatives can lead to various products. A significant driving force in some reactions involving hydrazine derivatives is the formation of highly stable dinitrogen gas upon oxidation. wikipedia.org In a related context, the alkane counterpart, 2-methylbutane, can be oxidized using a strong oxidizing agent like KMnO₄ to produce 2-methylbutan-2-ol. doubtnut.com

The terms nucleophilicity and basicity, while related, describe different chemical properties. Basicity refers to the ability of a species to donate an electron pair to a proton (H+), a thermodynamic concept related to equilibrium. masterorganicchemistry.comyoutube.com Nucleophilicity is a kinetic measure of how readily a species donates its electron pair to an electrophilic atom, typically carbon in organic chemistry. masterorganicchemistry.comyoutube.com

The lone pairs of electrons on the nitrogen atoms of the hydrazine moiety in 4-hydrazinyl-2-methylbutan-2-ol make it both a base and a nucleophile. wikipedia.orgmasterorganicchemistry.com As a base, it can accept a proton to form a hydrazinium (B103819) ion. As a nucleophile, it can attack various electrophilic centers, initiating reactions like condensations and alkylations. wikipedia.org Factors such as charge, steric hindrance, and solvent can influence nucleophilicity. masterorganicchemistry.comkhanacademy.org

| Property | Description | Governing Factors |

|---|---|---|

| Basicity | Ability to donate an electron pair to a proton (H+). A thermodynamic property. masterorganicchemistry.comyoutube.com | Electron pair stability, pKa of the conjugate acid. masterorganicchemistry.com |

| Nucleophilicity | Rate of attack on an electrophilic atom (e.g., carbon). A kinetic property. masterorganicchemistry.comyoutube.com | Charge, polarizability, steric hindrance, solvent effects. masterorganicchemistry.comyoutube.com |

Reactivity of the Tertiary Alcohol Moiety

Tertiary alcohols have distinct reactivity patterns, primarily centered around the hydroxyl (-OH) group.

The hydroxyl group (-OH) of an alcohol is generally a poor leaving group. libretexts.orglibretexts.org For a substitution reaction to occur, the -OH group must first be converted into a better leaving group. A common method to achieve this is by reacting the alcohol with a strong acid, such as the hydrohalic acids HCl, HBr, or HI. libretexts.orgmsu.eduyoutube.com

In this process, the acid protonates the hydroxyl group, converting it into a hydronium ion moiety (-OH₂⁺). This species is a much better leaving group because its departure results in a stable, neutral water molecule. libretexts.orgmsu.edu For tertiary alcohols like this compound, this substitution proceeds via an Sₙ1 mechanism. libretexts.org This involves the loss of the water molecule to form a relatively stable tertiary carbocation, which is then attacked by the halide nucleophile (e.g., Br⁻) to yield the final alkyl halide product. libretexts.orgyoutube.com

| Reagent (Acid) | Intermediate Carbocation | Product (Tertiary Halide) | Mechanism |

|---|---|---|---|

| HBr (Hydrobromic Acid) | 2-methyl-4-hydrazinylbutan-2-ylium | 2-bromo-4-hydrazinyl-2-methylbutane | Sₙ1 libretexts.org |

| HCl (Hydrochloric Acid) | 2-methyl-4-hydrazinylbutan-2-ylium | 2-chloro-4-hydrazinyl-2-methylbutane | Sₙ1 libretexts.org |

| HI (Hydroiodic Acid) | 2-methyl-4-hydrazinylbutan-2-ylium | 4-hydrazinyl-2-iodo-2-methylbutane | Sₙ1 libretexts.org |

Dehydration Reactions to Form Alkenes

The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically facilitated by strong acids and heat. For this compound, a tertiary alcohol, this reaction proceeds via an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, converting it into a good leaving group (water). libretexts.org The departure of the water molecule results in the formation of a relatively stable tertiary carbocation.

This carbocation intermediate can then be deprotonated at an adjacent carbon to form a double bond. Due to the structure of this compound, there are two possible β-hydrogens that can be removed, leading to a mixture of alkene products. The removal of a hydrogen from the terminal methyl group (C1) yields 2-methyl-4-hydrazinylbut-1-ene, while removal from the methylene (B1212753) group (C3) yields 2-methyl-4-hydrazinylbut-2-ene. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product. youtube.com Therefore, 2-methyl-4-hydrazinylbut-2-ene is expected to be the predominant product.

It is important to note that the reaction conditions, especially temperature, are critical. Tertiary alcohols dehydrate under the mildest conditions compared to primary or secondary alcohols. libretexts.org However, the presence of the basic hydrazine group could lead to side reactions, as it can also be protonated by the strong acid catalyst.

Table 1: Dehydration of this compound

| Reactant | Conditions | Mechanism | Potential Products | Major Product (Predicted) |

|---|---|---|---|---|

| This compound | Concentrated H₂SO₄ or H₃PO₄, heat (25-80°C) | E1 Elimination | 2-methyl-4-hydrazinylbut-1-ene | 2-methyl-4-hydrazinylbut-2-ene |

Formation of Alkoxides and their Reactivity

Alkoxides are the conjugate bases of alcohols, formed by the deprotonation of the hydroxyl group. The hydroxyl group of this compound can be deprotonated by a strong base or an alkali metal (like sodium or potassium) to form the corresponding tertiary alkoxide, 4-hydrazinyl-2-methylbutan-2-oxide. pressbooks.pubwikipedia.org

Due to the three methyl groups surrounding the carbinol carbon, this alkoxide is sterically hindered or "bulky." wikipedia.org Bulky alkoxides, such as potassium tert-butoxide, are well-known in organic synthesis. While smaller, unhindered alkoxides can act as potent nucleophiles, bulky alkoxides are typically poor nucleophiles due to steric hindrance. pressbooks.pubwikipedia.org Instead, they function as strong, non-nucleophilic bases. pressbooks.pub

The primary reactivity of the alkoxide of this compound would be to act as a strong base, readily abstracting protons from other molecules. For instance, in the presence of an alkyl halide, it would likely promote elimination (E2) reactions to form alkenes rather than substitution (SN2) reactions to form ethers. wikipedia.org The basicity of the hydrazine moiety (-NH₂) would also need to be considered, as it could compete with the hydroxyl group in reactions with very strong bases.

Table 2: Alkoxide Formation and Reactivity

| Alcohol | Reagent for Formation | Product | Key Characteristics | Primary Reactivity |

|---|

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, containing both a hydroxyl and a hydrazine group, provides pathways for intramolecular reactions to form heterocyclic structures.

Cyclization to Form Oxygen-Containing Heterocycles

The formation of oxygen-containing rings from an alcohol requires the hydroxyl group to act as a nucleophile, attacking an electrophilic center within the same molecule. researchgate.net For this compound in its ground state, there is no suitable internal electrophile for the hydroxyl group to attack.

However, such cyclizations, known as intramolecular hydroalkoxylation, can be induced. researchgate.netnih.gov This typically requires converting another part of the molecule into an electrophile. For example, if the terminal nitrogen of the hydrazine moiety were to be derivatized into a group that could be attacked by the hydroxyl oxygen, a substituted oxadiazine ring system could potentially be formed. These reactions are often catalyzed and depend heavily on creating a conformationally favorable transition state for the ring closure. nih.gov

Formation of Nitrogen-Containing Ring Systems

The formation of nitrogen-containing heterocycles is a more probable and versatile transformation for this compound, owing to the high nucleophilicity of the hydrazine group. researchgate.netmdpi.com Hydrazine derivatives are common precursors for a wide variety of nitrogen heterocycles, including pyrazoles, pyridazines, and triazines. researchgate.netmdpi.comnih.gov

A common strategy involves the reaction of the hydrazine moiety with a dicarbonyl compound or a related synthon. For this compound, this could be an intermolecular reaction first, followed by cyclization. A more direct intramolecular pathway could be envisioned if the alcohol function is transformed into a reactive group. For example:

Conversion to a Halide: If the tertiary -OH group is replaced by a halogen (a good leaving group), the terminal -NH₂ of the hydrazine could perform an intramolecular nucleophilic substitution to form a six-membered tetrahydropyridazine ring.

Reaction with Carbonyls: The hydrazine can react with aldehydes or ketones to form hydrazones. researchgate.net If this compound were to react with a compound containing a carbonyl and another functional group, this could set the stage for a subsequent cyclization into a more complex nitrogen-containing ring system.

These cyclizations are central to the synthesis of many biologically active compounds and represent a significant potential reaction pathway for this molecule. mdpi.comnih.gov

Hydrogen Bonding Interactions and Their Influence on Reactivity

The presence of both an O-H and two N-H bonds allows this compound to participate extensively in hydrogen bonding. It can act as both a hydrogen bond donor (from O-H and N-H) and a hydrogen bond acceptor (at the lone pairs of the oxygen and nitrogen atoms). libretexts.org These interactions can be intermolecular (between different molecules) or intramolecular (within the same molecule).

Intermolecular hydrogen bonding strongly influences the physical properties of the compound, such as its boiling point and solubility. Like other small alcohols, it is expected to have a higher boiling point than an alkane of similar molecular weight due to these strong intermolecular forces. libretexts.org These interactions also dictate its solubility in protic solvents like water.

Intramolecular hydrogen bonding can also occur, where the hydroxyl proton interacts with one of the nitrogen atoms, or an N-H proton interacts with the hydroxyl oxygen. This would lead to the formation of a pseudo-five or six-membered ring, influencing the molecule's preferred conformation.

These hydrogen bonding interactions have a direct impact on chemical reactivity:

Altering Nucleophilicity/Basicity: Hydrogen bonding to the lone pairs on the oxygen or nitrogen atoms can decrease their availability for reactions, lowering their nucleophilicity and basicity.

Influencing Acidity: Hydrogen bonding to the O-H or N-H protons can polarize the bonds, making the protons more acidic and easier to remove.

Transition State Stabilization: Hydrogen bonds can stabilize or destabilize the transition states of reactions, thereby affecting reaction rates. For instance, solvents capable of hydrogen bonding can significantly impact the rates of substitution and elimination reactions. wikipedia.org

Activation of Adjacent Bonds: It has been shown that hydrogen bonding of an alcohol's hydroxyl group to a suitable acceptor can weaken the adjacent α-C–H bonds, making them more susceptible to abstraction in certain radical reactions. nih.gov This could provide an alternative reaction pathway that might not be predicted from first principles alone.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-4-hydrazinylbut-1-ene |

| 2-methyl-4-hydrazinylbut-2-ene |

| Potassium dichromate(VI) |

| Carbon dioxide |

| Water |

| 4-hydrazinyl-2-methylbutan-2-oxide |

| Potassium tert-butoxide |

| Oxadiazine |

Role As a Precursor in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds form the cornerstone of medicinal chemistry and materials science. msu.eduuou.ac.in The hydrazine (B178648) moiety of 4-hydrazinyl-2-methylbutan-2-ol is a classic precursor for the synthesis of numerous nitrogen-containing heterocyclic systems. researchgate.net

Pyrazoles are a prominent class of N-heterocycles with a wide range of pharmacological activities. nih.gov The most common method for their synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, known as the Knorr pyrazole (B372694) synthesis. beilstein-journals.org In this reaction, this compound can react with various β-dicarbonyl compounds to yield 1-substituted pyrazoles. The tertiary alcohol group remains intact, providing a polar feature on the final molecule.

For instance, the reaction with acetylacetone (B45752) (a 1,3-diketone) would produce 1-(2-hydroxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazole. Similarly, using a β-ketoester like ethyl acetoacetate (B1235776) would result in the formation of the corresponding pyrazolone, specifically 1-(2-hydroxy-2-methylpropyl)-3-methyl-1H-pyrazol-5(4H)-one, after cyclization and dehydration. researchgate.netnih.gov The regioselectivity of the reaction can be influenced by the substitution pattern of the dicarbonyl compound and the reaction conditions. clockss.org

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

| Acetylacetone | 1-(2-hydroxy-2-methylpropyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | 1-(2-hydroxy-2-methylpropyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | 1-(2-hydroxy-2-methylpropyl)-3,5-diphenyl-1H-pyrazole |

This table illustrates the predictable synthesis of substituted pyrazoles from this compound and various 1,3-dicarbonyl precursors.

Thiazole (B1198619) derivatives are another class of heterocyclic compounds with significant biological importance. analis.com.my The Hantzsch thiazole synthesis provides a direct route to 2-hydrazinylthiazole (B183971) derivatives. sci-hub.se This pathway involves the condensation of a thiosemicarbazide (B42300) with an α-haloketone. The required thiosemicarbazide intermediate can be readily formed from this compound and a thiocyanate (B1210189) source.

Alternatively, and more directly, this compound can be used in one-pot, three-component reactions with a ketone and an α-haloketone in the presence of thiosemicarbazide to generate complex hydrazinyl thiazole derivatives. nih.govbepls.com For example, reacting the thiosemicarbazone derived from this compound with a phenacyl bromide derivative would yield a 2-(2-(1-(2-hydroxy-2-methylpropyl)hydrazinyl))thiazole scaffold. mdpi.com

| α-Haloketone | Resulting 2-Hydrazinylthiazole Moiety |

| 2-Bromoacetophenone | 2-[2-(1-(2-Hydroxy-2-methylpropyl)hydrazinyl)]-4-phenylthiazole |

| Ethyl bromopyruvate | Ethyl 2-[2-(1-(2-Hydroxy-2-methylpropyl)hydrazinyl)]thiazole-4-carboxylate |

| 3-Bromopentane-2,4-dione | 1-(2-[2-(1-(2-Hydroxy-2-methylpropyl)hydrazinyl)]-4-methylthiazol-5-yl)ethanone |

This table shows potential thiazole derivatives accessible through reactions involving this compound.

The power of this compound as a synthetic precursor lies in its polyfunctional nature. It possesses two distinct functional groups: the highly reactive hydrazine and the more stable tertiary alcohol. In the synthesis of heterocycles like pyrazoles and thiazoles, the hydrazine group acts as the primary nucleophile, driving the cyclization reactions.

The tertiary alcohol typically remains a spectator during these transformations, which is a significant synthetic advantage. It provides a stable, polar functional group on the resulting heterocyclic scaffold. This hydroxyl group imparts increased solubility and introduces a three-dimensional feature. Furthermore, it serves as a latent reactive handle for subsequent modifications, such as etherification or esterification, allowing for the generation of a library of analogues from a common heterocyclic core. This dual functionality enables the creation of diverse molecular scaffolds with tunable properties, starting from a single, simple precursor.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rug.nlscielo.br The hydrazine functionality makes this compound a suitable component for certain MCRs.

A prime example is its potential use in the Ugi tetrazole four-component reaction (UT-4CR). nih.gov This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce α-amino-tetrazoles. By substituting the amine with a hydrazine like this compound, novel α-hydrazino tetrazoles can be synthesized. nih.gov This one-pot synthesis allows for the rapid assembly of complex molecules with high diversity, as each of the four components can be varied. The resulting tetrazole derivatives, bearing the 2-hydroxy-2-methylpropyl group, would be novel structures with potential applications in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for carboxylic acids. nih.gov

| Aldehyde/Ketone | Isocyanide | Resulting α-Hydrazino Tetrazole Product Core |

| Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-5-(phenyl(1-(2-hydroxy-2-methylpropyl)hydrazinyl)methyl)-1H-tetrazole |

| Cyclohexanone | Cyclohexyl isocyanide | 1-Cyclohexyl-5-(1-(1-(2-hydroxy-2-methylpropyl)hydrazinyl)cyclohexyl)-1H-tetrazole |

| Acetone | Benzyl isocyanide | 1-Benzyl-5-(1-(1-(2-hydroxy-2-methylpropyl)hydrazinyl)-1-methylethyl)-1H-tetrazole |

This table demonstrates the diversity of complex tetrazoles potentially synthesized using this compound in a Ugi-type multicomponent reaction.

Applications in Fragment-Based Drug Discovery Libraries (Focus on Chemical Space Exploration)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. openaccessjournals.com This approach uses small, low-molecular-weight molecules, or "fragments," for screening against biological targets. nih.gov Ideal fragments typically adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, Number of H-bond donors < 3, Number of H-bond acceptors < 3).

This compound (MW = 118.18 g/mol , XlogP ≈ -0.7) fits well within the molecular property guidelines for a fragment. uni.lu Its inclusion in FBDD libraries offers several advantages for chemical space exploration:

Novelty and 3D Shape: The compound possesses a quaternary center and a tertiary alcohol, providing a distinct three-dimensional character that is often underrepresented in commercial fragment libraries.

Functionality for Elaboration: The reactive hydrazine handle provides a straightforward and reliable point for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent hit.

Solubility and Vectorial Exploration: The polar hydroxyl group enhances aqueous solubility, a desirable trait for screening fragments. This group also acts as a defined vector, allowing synthetic expansion in a specific direction away from the protein binding site.

By incorporating this compound and its immediate heterocyclic derivatives (like the pyrazoles and thiazoles mentioned above) into fragment libraries, drug discovery programs can explore novel and valuable areas of chemical space, increasing the probability of finding hits for challenging biological targets. biorxiv.orgdtu.dk

Coordination Chemistry of 4 Hydrazinyl 2 Methylbutan 2 Ol and Its Derivatives

Ligand Design Principles from Hydrazinyl Alcohol Frameworks

The 4-hydrazinyl-2-methylbutan-2-ol framework possesses two key functional groups for metal coordination: the hydrazinyl group (-NHNH₂) and the tertiary alcohol group (-OH). This structure is a precursor to a variety of Schiff base ligands, typically formed through condensation with aldehydes or ketones. mtct.ac.insciensage.info These derivatives, often hydrazones, feature an azomethine group (-C=N) in addition to the donor atoms from the original hydrazinyl alcohol backbone. The design of ligands from these frameworks is centered on exploiting the chelation and bridging capabilities of these donor sites.

A primary feature of ligands derived from hydrazinyl alcohols is their ability to act as N,O-chelating agents. unicam.it Coordination typically involves the nitrogen atom of the azomethine group and the oxygen atom of the hydroxyl group, which usually deprotonates upon complexation. semanticscholar.orgtandfonline.com This bidentate chelation forms a stable five- or six-membered ring with the metal center, a thermodynamically favorable arrangement.

Hydrazone Schiff bases derived from hydrazides can also exhibit tridentate NNO-donor behavior. In these cases, coordination occurs through the phenolate (B1203915) oxygen, the azomethine nitrogen, and the ketonic/enolic oxygen of the hydrazide moiety. nih.govarabjchem.org The specific coordination mode is influenced by the ligand's ability to exist in keto-enol tautomeric forms, with the deprotonated iminol form often participating in coordination. mtct.ac.inmdpi.com The presence of multiple donor sites allows these ligands to form highly stable complexes with various transition metals. sciensage.info

The hydrazinyl alcohol framework and its derivatives can also facilitate the formation of polynuclear complexes. The hydrazine (B178648) or hydrazone moiety can act as a bridging unit between two or more metal centers. For instance, binuclear complexes can be synthesized where a tetradentate diimine ligand coordinates to two separate metal atoms. mdpi.com In one such example, one metal atom coordinates to a nitrogen of the hydrazine group and a hydroxyl oxygen, while the second metal atom binds to the other hydrazine nitrogen and a phenolic oxygen. mdpi.com

Furthermore, coordination polymers can be constructed using ancillary bridging ligands, such as 4,4′-bipyridine, in conjunction with the primary hydrazone-type ligand. psu.edu These bridging ligands link the mononuclear complex units into extended one-, two-, or three-dimensional networks. psu.edursc.org Dicyanamide ions are also effective spacers, linking Co(II) ions through various bridging modes to create polynuclear structures with interesting magnetic properties. rsc.org The formation of helical coordination polymers has also been observed, where complex cations are linked by counter-ions like sulfate (B86663) into infinite chains. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.govpsu.edusbmu.ac.ir The reaction is often carried out under reflux, and the resulting solid complexes can be isolated by filtration upon cooling. psu.edusbmu.ac.ir The stoichiometry of the complexes, commonly found to be in a 1:1 or 1:2 metal-to-ligand ratio, can be varied based on the reaction conditions. mdpi.comresearchgate.net

Ligands derived from hydrazinyl alcohols readily form stable complexes with a range of divalent transition metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comresearchgate.net

Copper(II) Complexes: Cu(II) complexes with hydrazone ligands often exhibit square planar or distorted octahedral geometries. nih.govnih.govsbmu.ac.ir For example, a Cu(II) coordination compound derived from a hydrazone ligand and CuCl₂·2H₂O showed a distorted square planar geometry with a CuN₂OCl environment. nih.gov

Cobalt(II) Complexes: Co(II) typically forms five-coordinate or six-coordinate complexes. sci-hub.se Studies on Co(II) complexes with azomethine ligands have shown the formation of coordination complexes with the general formula [Co(L)₂Cl₂]. sciensage.info Depending on the ligand system, Co(II) can adopt tetrahedral or octahedral geometries. psu.eduresearchgate.net In some cases, high-spin d⁷ octahedral Co(II) complexes may exhibit Jahn-Teller distortion. psu.edu

Nickel(II) Complexes: Ni(II) complexes with these types of ligands commonly adopt four-coordinate (square planar) or six-coordinate (octahedral) geometries. sbmu.ac.irluc.edu The specific geometry is influenced by steric and electronic factors of the ancillary ligands. luc.edu Polymeric structures have been observed where Ni(II) is six-coordinated in a distorted octahedron, linked by bridging atoms. mdpi.com

Zinc(II) Complexes: Zn(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes and is diamagnetic. nih.govsbmu.ac.irmdpi.com X-ray analysis of a Zn(II) coordination polymer revealed a distorted tetrahedral environment around the central Zn(II) ion. nih.gov The flexibility in coordination number and geometry allows zinc to form diverse structures, including one-dimensional chains and more complex frameworks. unicam.itresearchgate.net

Spectroscopic techniques are crucial for elucidating the structure and bonding in these metal complexes.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. In the UV-Vis spectrum of a Cu(II) complex with a Schiff base ligand, bands corresponding to π → π*, ligand-to-metal charge transfer (LMCT), and d-d transitions can signify a square planar geometry. nih.gov Similarly, the spectra of Co(II) and Ni(II) complexes can help assign their respective geometries based on the positions of the d-d transition bands. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is particularly useful for studying paramagnetic metal ions like Cu(II) (d⁹). ethz.ch The EPR spectrum of a Cu(II) complex is described by g and A tensor values. ethz.ch For axially elongated copper complexes, the spectrum typically shows g|| > g⊥. ethz.ch The g|| value can indicate the degree of covalent character in the metal-ligand bond; a value less than 2.3 suggests significant covalent character. bendola.com For some Cu(II) complexes, the observation that g⊥ > g|| > 2.003 indicates that the unpaired electron is primarily located in the d(z²) orbital of the copper ion. bendola.com

Magnetic Susceptibility: Magnetic moment measurements help determine the spin state and geometry of the metal center. For instance, a magnetic moment of 1.45 μB for a Cu(II) complex is indicative of a square planar geometry. nih.gov Co(II) complexes often exhibit magnetic moments corresponding to high-spin configurations in either tetrahedral or octahedral environments. sci-hub.seresearchgate.net Magnetic susceptibility data measured over a range of temperatures can also reveal magnetic interactions, such as antiferromagnetism, between metal centers in polynuclear complexes. researchgate.net

| Metal Ion | Complex Type | UV-Vis λmax (nm) (Assignment) | EPR Parameters | Magnetic Moment (μB) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| Cu(II) | [CuL] | 404 (LMCT), 523 (d-d) | g|| = 2.065, g⊥ = 2.095 | 1.45 | Square Planar | nih.govbendola.com |

| Co(II) | [CoL₂] | - | - | 4.48 | Square Planar | nih.gov |

| Ni(II) | [Ni(L)₂(H₂O)₂] | - | - | - | Octahedral | bendola.com |

| Zn(II) | [ZnL] | 428 (π→π), 481 (n→π) | Diamagnetic | Diamagnetic | Tetrahedral | nih.govsbmu.ac.ir |

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of coordination compounds.

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used to assess the crystallinity and phase purity of the synthesized complexes. spuvvn.edu Isomorphic complexes, which have similar crystal structures, will exhibit similar XRD patterns. researchgate.net PXRD data can be used to determine the unit cell parameters and the crystal system (e.g., monoclinic, triclinic) of the material. spuvvn.edu

| Complex | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Zn(SO₄)(C₇H₈N₂O₂)(H₂O)₂]n | Monoclinic | P2₁/c | Distorted Octahedral | Zn-O: 2.0453-2.1602, Zn-N: 2.1118 | nih.gov |

| [NiCl₂L(2-PrOH)]n | - | - | Distorted Octahedral | - | mdpi.com |

| [Co(L1)Cl₂] | - | - | Five-coordinate | - | sci-hub.se |

| [Cu(HL')(Cl)]·CH₃OH | Monoclinic | P2₁/n | Distorted Square Planar | - | nih.gov |

No Information Found on the Catalytic Applications of this compound Metal Complexes

Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the catalytic applications of metal complexes derived from the chemical compound this compound.

The investigation sought to detail the use of these specific complexes in catalytic processes, particularly focusing on hydrogen transfer reactions, N-alkylation catalysis, and other organic transformations as outlined by the user's request.

The search included broad inquiries into the coordination chemistry of hydrazinyl alcohols and their derivatives, as well as targeted searches for the catalytic activity of metal complexes involving this compound in reactions such as:

Hydrogen transfer and autotransfer reactions

N-alkylation of amines with alcohols (borrowing hydrogen methodology)

Various other organic syntheses

While the search yielded extensive research on the catalytic applications of other hydrazone, Schiff base, and hydrazide complexes with transition metals like ruthenium and manganese, a direct link to complexes formed with this compound could not be established. researchgate.netnih.govbeilstein-journals.orgrsc.orgresearchgate.net The existing literature covers the principles and applications of these catalytic reactions with different, but not the specified, ligands. nih.govresearchgate.netbohrium.comnih.govnih.govresearchgate.netdiva-portal.orgsemanticscholar.org

Consequently, the requested article sections on the catalytic applications of metal complexes derived from this compound cannot be generated, as there is no available data to support a scientifically accurate and informative discussion on this specific topic. Information on the synthesis or existence of the compound itself is available, but its use in forming catalytically active metal complexes is not documented in the searched resources. uni.lunih.gov

Computational and Theoretical Investigations of 4 Hydrazinyl 2 Methylbutan 2 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

No published studies utilizing quantum chemical methods to investigate the electronic structure and reactivity of 4-hydrazinyl-2-methylbutan-2-ol were found. Therefore, information regarding Density Functional Theory (DFT) calculations for its geometry optimization, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) surface analysis is not available.

A thorough search of scientific databases yielded no studies that have performed DFT calculations to determine the optimized geometry of this compound.

There is no available research on the Frontier Molecular Orbitals (HOMO-LUMO gap) or associated reactivity indices for this compound.

No literature exists that describes the use of MEP surface analysis to identify the electrophilic and nucleophilic sites of this compound.

Spectroscopic Property Simulations and Validation

No computational studies have been published that simulate the spectroscopic properties of this compound. Consequently, there is no data on predicted NMR chemical shifts or simulated vibrational and electronic spectra.

There are no available studies that have employed methods such as the Gauge-Including Atomic Orbital (GIAO) method to predict the 1H or 13C NMR chemical shifts of this compound.

A comprehensive literature review did not yield any research detailing the simulation of the infrared (IR), Raman, or ultraviolet-visible (UV-Vis) spectra for this compound.

Conformation Analysis and Intramolecular Interactions

Theoretical studies in this area would typically explore the molecule's potential energy surface to identify stable conformers and the energy barriers between them.

Torsional Potential Energy Surface Scans

For a molecule like this compound, torsional potential energy surface (PES) scans would be instrumental. This computational technique involves systematically rotating specific dihedral angles of the molecule while optimizing the rest of the geometry at each step. uni.luresearchgate.net By plotting the resulting energy at each angle, researchers can identify low-energy conformations (energy minima) and the transition states that separate them (energy maxima).

Key dihedral angles for investigation in this compound would include the C-C-C-N and C-C-N-N bonds of the butyl-hydrazinyl backbone. The data generated from such scans would typically be presented in a table, showing the relative energies of different conformers. However, no specific studies or corresponding data sets for this compound are currently available in the scientific literature.

Interactive Data Table: Hypothetical Torsional Scan Data

The following table is a hypothetical representation of what a torsional scan data table might look like for a generic molecule, as no specific data exists for this compound.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed |

| 60 | 0.0 | Gauche (Staggered) |

| 120 | 4.8 | Eclipsed |

| 180 | 0.5 | Anti (Staggered) |

Intramolecular Hydrogen Bonding Networks and Stability

The structure of this compound is conducive to the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond could form between the hydrogen of the tertiary alcohol and one of the nitrogen atoms of the hydrazinyl group, or between a hydrogen of the hydrazinyl group and the oxygen of the alcohol. The formation of such a bond would create a cyclic-like structure, significantly stabilizing a particular conformation.

Computational methods are essential for predicting and quantifying the strength of these interactions. Studies on other molecules, such as ether alcohols, have shown that the presence and stability of intramolecular hydrogen bonds are highly dependent on the number of atoms in the resulting ring-like structure. For this compound, a hydrogen bond between the hydroxyl hydrogen and the terminal nitrogen would form a seven-membered ring, a potentially stable configuration.

The stability conferred by such hydrogen bonds would be reflected in the torsional potential energy surface scans, where the hydrogen-bonded conformer would likely represent a global energy minimum. Without specific computational research on this molecule, the existence and energetic favorability of these hydrogen bonding networks remain theoretical possibilities.

Interactive Data Table: Hypothetical Hydrogen Bond Analysis

The following table is a hypothetical example illustrating the kind of data that would be generated from a computational analysis of hydrogen bonding. This is not based on actual data for this compound.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Bond Distance (Å) | Bond Angle (°) | Stabilization Energy (kcal/mol) |

| O-H | N (terminal) | 1.95 | 165.0 | -4.5 |

| N-H | O | 2.10 | 155.0 | -3.2 |

Mechanistic Research Applications of 4 Hydrazinyl 2 Methylbutan 2 Ol in Chemical Biology

Design and Synthesis of Compounds with Specific Molecular Interactions (excluding clinical trials)

There is no published research on the design and synthesis of 4-hydrazinyl-2-methylbutan-2-ol derivatives for the purpose of creating specific molecular interactions with the target enzymes.

Inhibition of Specific Enzymes (e.g., Semicarbazide-Sensitive Amine Oxidase (SSAO), Carbonic Anhydrase (CA), Lanosterol C14α-demethylase)

No data exists to suggest that this compound or its derivatives have been investigated as inhibitors of SSAO, CA, or Lanosterol C14α-demethylase.

Principles of Ligand-Target Recognition at the Molecular Level

Without any evidence of interaction between this compound derivatives and the target enzymes, the principles of ligand-target recognition cannot be discussed.

Structure-Activity Relationship (SAR) Studies for Molecular Design

The absence of a series of synthesized and tested derivatives of this compound makes any discussion of structure-activity relationships impossible.

Investigations into Biochemical Pathways Modulated by Derivatives

There are no documented investigations into the modulation of any biochemical pathways by derivatives of this compound.

Mechanistic Hypotheses for Biological Activity (excluding clinical outcomes)

Due to the lack of any observed biological activity for this compound or its derivatives in the specified contexts, no mechanistic hypotheses have been proposed in the scientific literature.

Future Research Directions and Emerging Perspectives

Development of Novel Green Synthetic Methodologies

The future synthesis of 4-hydrazinyl-2-methylbutan-2-ol will likely be guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. orientjchem.orgresearchgate.net Traditional methods for synthesizing hydrazine (B178648) derivatives often involve hazardous reagents and produce significant waste. researchgate.net Future research should focus on alternative synthetic strategies that minimize environmental impact.

Exploration of Advanced Catalytic Systems

The synthesis and functionalization of hydrazine derivatives are often reliant on effective catalytic systems. Future research into this compound will undoubtedly involve the exploration of advanced catalysts to enhance reaction efficiency, selectivity, and scope.

Recent advancements in catalysis for hydrazine synthesis include the use of transition metal complexes, such as those based on palladium and titanium, which have shown high efficacy in forming C-N bonds. researchgate.netacs.org For instance, palladium-catalyzed allylic substitution and titanium-catalyzed hydrohydrazination represent powerful tools for creating complex hydrazine derivatives. acs.orgorganic-chemistry.org The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) functionalized with hydrazine groups, offers the advantages of easy separation and reusability, contributing to more sustainable chemical processes. researchgate.net Furthermore, the use of organocatalysts, like L-proline, has been shown to be effective in the synthesis of hydrazide derivatives under mild and environmentally friendly conditions. mdpi.com The unique structure of this compound, with its tertiary alcohol, may necessitate the design of catalysts that can accommodate its steric bulk while effectively activating the hydrazine moiety for subsequent reactions.

Design of Supramolecular Assemblies

The presence of both a hydrogen-bond donating hydrazine group and a hydrogen-bond accepting hydroxyl group in this compound makes it an excellent candidate for the construction of novel supramolecular assemblies. Hydrazide-based molecules are known to form stable, quadruply hydrogen-bonded heterodimers, demonstrating their capacity for specific molecular recognition. acs.org

Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined architectures, such as sheets, helices, or capsules. The interplay between the hydrazine and hydroxyl functionalities, along with the potential for introducing other recognition motifs, could lead to the creation of complex and functional supramolecular structures. acs.org These assemblies could find applications in areas such as molecular sensing, drug delivery, and catalysis. The study of intermolecular interactions, including hydrogen bonding and potentially weaker forces like chalcogen bonds, will be crucial in understanding and controlling the self-assembly process. acs.org

Integration with Advanced Materials Science Research (e.g., as polymer precursors)

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel functional polymers. The hydrazine group can be incorporated into polymer backbones or used as a reactive handle for post-polymerization modification.

Research in this area could explore the use of this compound in the synthesis of polymers with tailored properties. For example, polymers containing s-triazine and hydrazine or hydrazido linkages have been investigated for their flame-retardant properties. mdpi.com The incorporation of the bulky 2-methylbutan-2-ol group could influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and morphology. Miniemulsion polymerization is a versatile technique that could be employed for the synthesis of functionalized polymers from monomers like this compound. beilstein-journals.org The development of polymers with specific functionalities, such as those with antimicrobial or chelating properties, could also be a fruitful area of investigation. specificpolymers.commdpi.com

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and developing new applications. The reactivity of hydrazine derivatives can be complex, involving pathways such as H-abstraction, O-addition, and radical formation. mdpi.comnih.gov

Future studies should aim to elucidate the mechanisms of reactions involving this compound, both in synthetic transformations and in potential biological contexts. For instance, investigating the gas-phase reactions of this compound with atmospheric oxidants like ozone could provide insights into its environmental fate. mdpi.comresearchgate.net Mechanistic studies on its role in catalytic cycles or as a precursor in multicomponent reactions would also be highly valuable. acs.org Both experimental techniques, such as kinetic studies and product analysis, and theoretical calculations will be essential in unraveling the intricate reaction pathways. acs.orgmdpi.com

Leveraging Computational Chemistry for Rational Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational methods can provide valuable insights into its structure, electronic properties, and potential applications. imist.maresearchgate.net

Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule, analyze its molecular orbitals (HOMO and LUMO), and predict its reactivity through various descriptors. imist.maresearchgate.net This information can be used to design more efficient synthetic routes and to predict the outcomes of reactions. researchgate.net Molecular docking and dynamics simulations can be employed to investigate the potential biological activity of derivatives of this compound by modeling their interactions with biological targets. researchgate.netnih.gov Furthermore, computational studies can aid in the design of novel materials, such as polymers and supramolecular assemblies, by predicting their structural and electronic properties. bohrium.comacs.org The synergy between computational and experimental approaches will be crucial for accelerating the discovery and development of new applications for this promising compound. imist.mananochemres.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-hydrazinyl-2-methylbutan-2-ol?

- Methodology : Hydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine () can react with ketones or aldehydes under acidic conditions to form hydrazones, which may be further reduced or functionalized. A plausible route involves reacting 2-methylbutan-2-ol derivatives with hydrazine in the presence of a catalyst (e.g., acetic acid) to introduce the hydrazinyl group. Monitoring reaction progress via TLC or HPLC is critical to optimize yields .

- Validation : Confirm purity using GC-MS or NMR. Cross-reference spectral data with computational predictions (e.g., DFT calculations for H/C NMR shifts) to resolve ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR can identify the hydrazinyl (-NH-NH2) and tertiary alcohol (-C-OH) groups. Use deuterated solvents (e.g., DMSO-d6) to enhance signal resolution .

- IR Spectroscopy : Detect N-H stretches (3100–3300 cm⁻¹) and O-H stretches (3200–3600 cm⁻¹) to confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing isotopic patterns for bromine or nitrogen-containing fragments .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Approach : Use the SHELX suite (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks can be analyzed via PLATON or Mercury software. For disordered regions, apply constraints (e.g., ISOR, SIMU) to improve model accuracy .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reactivity data for this compound under varying pH conditions?

- Design :

pH-Dependent Kinetics : Conduct reactions in buffered solutions (pH 3–10) to assess hydrazine group protonation effects. Monitor intermediates via stopped-flow UV-Vis spectroscopy.

Computational Modeling : Use Gaussian or ORCA to calculate pKa values and predict protonation states influencing reactivity .

- Validation : Compare experimental results with DFT-derived transition-state energies to reconcile discrepancies .

Q. How do hydrogen-bonding patterns influence the stability of this compound in solid-state vs. solution phases?

- Analysis :

- Solid-State : Perform single-crystal X-ray diffraction to map hydrogen bonds (e.g., O-H···N or N-H···O). Graph set analysis (e.g., Etter’s rules) classifies motifs like or .

- Solution : Use NOESY or ROESY NMR to detect transient interactions. Solvent polarity (e.g., DMF vs. hexane) modulates H-bond strength .

Q. What computational approaches are suitable for predicting the biological interactions of this compound with enzyme targets?

- Methods :

- Molecular Docking : AutoDock Vina or GOLD can simulate binding to enzymes (e.g., hydrolases). Focus on the hydrazine moiety’s role in active-site interactions.

- MD Simulations : AMBER or CHARMM models assess dynamic stability of ligand-protein complexes over 100-ns trajectories .

- Validation : Cross-validate with in vitro enzyme inhibition assays (IC50 measurements) .

Data Contradiction Resolution

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Steps :

Solvent Effects : Re-calculate shifts using COSMO-RS to account for solvent polarity.

Conformational Sampling : Perform Boltzmann-weighted averaging over low-energy conformers (e.g., via CREST).

Experimental Adjustments : Ensure sample purity (>95%) and exclude paramagnetic impurities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.